molecular formula C10H16N2O3 B2982513 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide CAS No. 2034587-91-0

2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide

Cat. No.: B2982513
CAS No.: 2034587-91-0
M. Wt: 212.249
InChI Key: PDSXAEIXXKEIAM-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with appropriate reagents to introduce the methoxy and acetamide functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of new compounds with different functional groups .

Properties

IUPAC Name

2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-8-6-9(15-12-8)4-3-5-11-10(13)7-14-2/h6H,3-5,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXAEIXXKEIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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